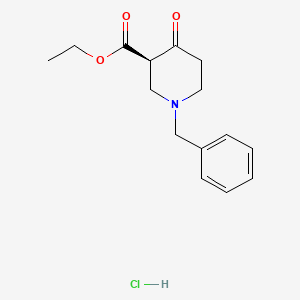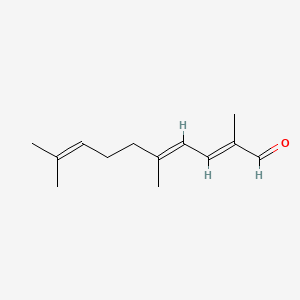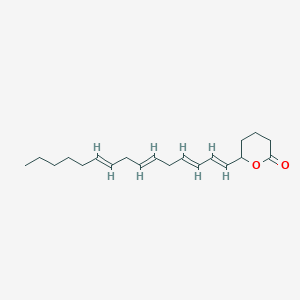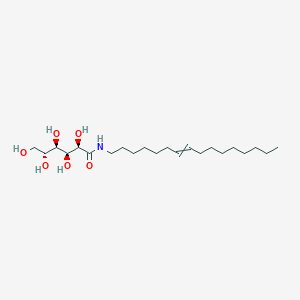![molecular formula C10H8ClF3N4O2 B12340607 3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)
3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique chemical structure
準備方法
The synthesis of 3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine involves several steps. The synthetic route typically includes the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with nitromethane and imidazolidine under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar compounds include:
- 3-chloro-2-(3-methyl-5-(trifluoromethyl)pyrazol-1-yl)pyridine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
Compared to these compounds, 3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine is unique due to its specific functional groups and the presence of both nitro and imidazolidine moieties, which confer distinct chemical and biological properties .
特性
分子式 |
C10H8ClF3N4O2 |
|---|---|
分子量 |
308.64 g/mol |
IUPAC名 |
3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H8ClF3N4O2/c11-7-3-6(10(12,13)14)4-16-9(7)17-2-1-15-8(17)5-18(19)20/h3-5,15H,1-2H2/b8-5+ |
InChIキー |
NTIWXLSLLIGNGX-VMPITWQZSA-N |
異性体SMILES |
C1CN(/C(=C/[N+](=O)[O-])/N1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
正規SMILES |
C1CN(C(=C[N+](=O)[O-])N1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide](/img/structure/B12340548.png)
![5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-](/img/structure/B12340558.png)

![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)






![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)
